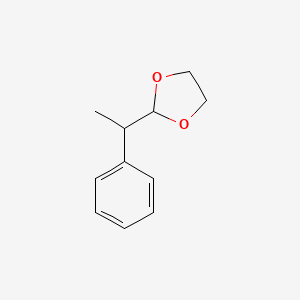
2-(1-Phenylethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-phenylethyl)-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by a 1-phenylethyl group at position 2. It has a role as a metabolite. It is a dioxolane, a cyclic acetal and a member of benzenes. It derives from a hydride of a 1,3-dioxolane.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Phenylethyl)-1,3-dioxolane, and how can purity be optimized?
Answer: A typical synthesis involves the reaction of phenylacetaldehyde derivatives with ethylene glycol under acid catalysis to form the dioxolane ring. For example, analogous methods for related dioxolanes (e.g., 2-(1-Ethylpentyl)-1,3-dioxolane) use aldol condensation followed by catalytic hydrogenation to stabilize the acetal structure . To optimize purity:
- Use anhydrous conditions to minimize hydrolysis.
- Employ distillation or column chromatography for separation.
- Monitor reaction progress via GC-MS or NMR to detect intermediates/byproducts .
Q. How is this compound characterized structurally and functionally?
Answer: Key characterization techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm the dioxolane ring and phenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
- Infrared (IR) Spectroscopy : Peaks at ~1,100 cm−1 (C-O-C stretching) and aromatic C-H stretches (~3,000 cm−1) .
- Chromatography : GC or HPLC to assess purity and retention behavior .
Q. What are the stability considerations for this compound under varying experimental conditions?
Answer: The compound is sensitive to:
- Acidic/Basic Conditions : Hydrolysis of the dioxolane ring may occur. Use neutral buffers in aqueous systems .
- Oxidative Environments : Protect from strong oxidizers to prevent degradation of the phenyl group.
- Temperature : Store at ≤4°C in inert atmospheres (e.g., argon) to prolong shelf life .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved in scalable protocols?
Answer: Advanced strategies include:
- Reactive Distillation : Combines reaction and separation to shift equilibrium, as demonstrated for 1,3-dioxolane derivatives (yield ~99.5%) .
- Catalyst Optimization : Acidic resins (e.g., NKC-9) enhance selectivity and reduce byproducts .
- Solvent-Free Conditions : Minimize side reactions and simplify purification .
Q. How do substituent effects on the phenyl ring influence the reactivity of this compound?
Answer: Electron-withdrawing groups (e.g., halogens) at specific positions alter electrophilicity and regioselectivity. For example:
- Halogen Substitution : Bromine at the meta position increases susceptibility to nucleophilic attack, as seen in analogs like 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane .
- Methoxy Groups : Enhance stability via resonance but reduce reactivity in cross-coupling reactions .
Computational modeling (DFT) can predict electronic effects .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
Answer:
- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase targets) .
- Molecular Docking : Predict binding affinity to proteins (e.g., neuroprotective targets) using software like AutoDock .
- ADMET Profiling : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) .
Q. How can researchers resolve contradictions in reported reactivity data for halogenated dioxolane analogs?
Answer: Discrepancies often arise from:
- Substituent Positioning : Compare ortho vs. para halogen effects (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane vs. 2-(2-Bromophenyl)-1,3-dioxolane) .
- Experimental Conditions : Control humidity, temperature, and catalyst loading .
- Cross-Validation : Replicate studies using standardized protocols and reference compounds .
Q. What role does this compound play in polymer chemistry?
Answer: The dioxolane ring serves as:
- Monomer : Polymerize via ring-opening to form polyethers or biodegradable plastics .
- Crosslinking Agent : Enhance thermal stability in epoxy resins .
- Functionalization : Introduce phenyl groups for UV resistance or hydrophobicity .
Q. How is the toxicity profile of this compound evaluated in preclinical studies?
Answer:
- Acute Toxicity : LD50 determination in rodent models.
- Genotoxicity : Ames test for mutagenicity .
- Ecotoxicology : Assess environmental impact using Daphnia magna or algae .
Safety data from analogs (e.g., 2-(2-Thienyl)-1,3-dioxolane) suggest low acute hazards .
Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic processes?
Answer:
特性
CAS番号 |
4362-22-5 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9(11-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChIキー |
SATZAQAJSHXNSJ-UHFFFAOYSA-N |
SMILES |
CC(C1OCCO1)C2=CC=CC=C2 |
正規SMILES |
CC(C1OCCO1)C2=CC=CC=C2 |
Key on ui other cas no. |
4362-22-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















